molecular formula C11H22N2O3 B15277044 tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B15277044
M. Wt: 230.30 g/mol
InChI Key: UXNYEJCZFBXRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1312805-82-5) is a piperidine derivative featuring a tert-butyl carbamate protecting group, an amino substituent at position 3, and a hydroxymethyl group at position 5. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.304 g/mol . The hydroxymethyl group at position 5 provides a reactive site for further functionalization, while the tert-butyl carbamate enhances stability during synthetic processes.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7,12H2,1-3H3

InChI Key

UXNYEJCZFBXRAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)CO

Origin of Product

United States

Preparation Methods

One common method involves the reaction of 3-amino-5-(hydroxymethyl)piperidine with tert-butyl chloroformate under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural features, physicochemical properties, and applications of tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate with related piperidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Source
This compound (1312805-82-5) C₁₁H₂₂N₂O₃ -NH₂ (3), -CH₂OH (5) 230.304 Intermediate for drug synthesis; hydroxymethyl enables conjugation
tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (1932513-59-1) C₁₀H₂₀N₂O₃ -NH₂ (3), -OH (5) ~216.28 (estimated) Reduced hydrophilicity vs. hydroxymethyl; used in stereoselective synthesis
tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (1946001-64-4) C₁₃H₂₂N₄O₂ -Pyrazole (2) 278.34 Heterocyclic scaffold for kinase inhibitors or agrochemicals
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (159635-49-1) C₁₁H₂₀FNO₃ -F (3), -CH₂OH (4) 257.28 Enhanced metabolic stability due to fluorine
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (1240585-46-9) C₁₁H₁₉F₃N₂O₂ -NH₂ (3), -CF₃ (5) 284.28 High lipophilicity; potential CNS drug candidate
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (158985-37-6) C₁₆H₂₄N₂O₃ -Phenyl-CH₂OH (4) 292.37 Aromatic moiety for π-stacking interactions; mp 109–111°C

Key Structural and Functional Insights

Substituent Position and Reactivity: The hydroxymethyl group at position 5 in the main compound (vs. -OH in CAS 1932513-59-1) increases hydrophilicity and provides a handle for esterification or etherification reactions . Fluorine at position 3 (CAS 159635-49-1) enhances electronegativity, improving metabolic stability and membrane permeability compared to non-fluorinated analogs . Trifluoromethyl at position 5 (CAS 1240585-46-9) introduces strong electron-withdrawing effects, boosting lipophilicity and resistance to oxidative degradation .

Heterocyclic Modifications :

  • The pyrazole-containing derivative (CAS 1946001-64-4) introduces a planar heterocyclic ring, favoring interactions with biological targets like kinases .
  • Aromatic substituents (e.g., phenyl in CAS 158985-37-6) enable π-π stacking, critical for binding to hydrophobic enzyme pockets .

Synthetic Utility :

  • The tert-butyl carbamate group in all compounds serves as a protective group for amines, facilitating stepwise synthesis .
  • The main compound’s hydroxymethyl group is advantageous for coupling reactions (e.g., forming prodrugs or conjugates), whereas the trifluoromethyl analog (CAS 1240585-46-9) is more suited for optimizing pharmacokinetics .

Physicochemical Properties :

  • Melting points vary significantly: the phenyl-substituted compound (CAS 158985-37-6) melts at 109–111°C, reflecting crystallinity due to aromatic stacking , while liquid analogs (e.g., CAS 159635-49-1) may prioritize solubility in organic solvents .

Biological Activity

Tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 231.29 g/mol
  • Functional Groups :
    • Piperidine ring
    • Hydroxymethyl group
    • Tert-butyl ester functional group

The presence of these functional groups enhances the compound's lipophilicity and reactivity, making it suitable for interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The tert-butyl ester can undergo hydrolysis, releasing the active piperidine derivative, which may interact with enzymes or receptors in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in neurodegenerative diseases.
  • Receptor Binding : It may interact with receptors related to the central nervous system (CNS) and cardiovascular health.
  • Antidepressant-like Effects : Due to its structural similarity to known antidepressants, it may influence neurotransmitter systems, potentially offering therapeutic effects for mood disorders .

Data Table: Biological Activities and Mechanisms

Biological Activity Mechanism References
Enzyme InhibitionInhibits proteases and kinases
Receptor BindingModulates CNS receptor functions
Antidepressant-like EffectsInfluences neurotransmitter uptake

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively inhibits certain proteases linked to neurodegenerative diseases. The compound's ability to form stable interactions with enzyme active sites was highlighted, suggesting its potential as a therapeutic agent.
  • Receptor Binding Assays :
    • Research indicated that this compound binds to serotonin receptors, which are critical for mood regulation. This binding affinity suggests a possible application in treating depression and anxiety disorders.
  • Pharmacological Profiles :
    • The pharmacological profile of this compound shows promise in modulating pathways associated with both CNS disorders and metabolic diseases. Its unique structural features allow it to act on multiple targets simultaneously, enhancing its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving alkylation, hydroxylation, or fluorination. For example, tert-butyl piperidine derivatives often use Boc-protected intermediates to preserve amine functionality. Reaction optimization involves controlling temperature, solvent polarity, and stoichiometry to maximize yield and purity. Analytical techniques like TLC and HPLC monitor progress, while column chromatography purifies intermediates .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, downfield shifts in 1^1H NMR (δ 1.4–1.5 ppm) indicate the tert-butyl group, while hydroxymethyl protons appear near δ 3.6–4.0 ppm .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ≈ 245–300 g/mol for similar compounds) .
  • Optical rotation : Used for chiral derivatives to confirm enantiomeric purity (e.g., [α]D = −20° in methanol for (R)-isomers) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile building block for drug discovery, particularly in synthesizing piperidine-based scaffolds. Its amino and hydroxymethyl groups enable derivatization for targeting enzymes (e.g., kinases) or receptors. Applications include anticancer agent development and antimicrobial studies, leveraging its ability to mimic natural product pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected NMR splitting or MS fragments)?

Discrepancies often arise from incomplete Boc deprotection, stereochemical impurities, or solvent interactions. Strategies include:

  • Variable temperature NMR to identify dynamic processes (e.g., rotamers).
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • High-resolution MS to distinguish isobaric impurities.
  • X-ray crystallography (using SHELX or WinGX) for unambiguous structural confirmation .

Q. What experimental designs are recommended to study the impact of substituents (e.g., hydroxymethyl vs. fluorinated groups) on bioactivity?

A structure-activity relationship (SAR) study could involve:

  • Parallel synthesis of analogs with systematic substituent variations (e.g., tert-butyl 5-(ethoxy(hydroxymethyl)) derivatives ).
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate functional groups with activity.
  • Computational modeling (docking, MD simulations) to predict binding modes. For example, fluorinated analogs (e.g., 3,3-difluoro derivatives) may enhance metabolic stability but reduce solubility .

Q. How should researchers mitigate hazards when handling this compound in large-scale reactions?

Safety protocols include:

  • PPE : Respirators, nitrile gloves, and safety goggles to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., trifluoroacetic acid during Boc deprotection).
  • Waste disposal : Neutralize acidic/basic waste before disposal per local regulations .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of chiral derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective C–N bond formation.
  • Chiral HPLC : Purify enantiomers using columns like Chiralpak AD-H .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.